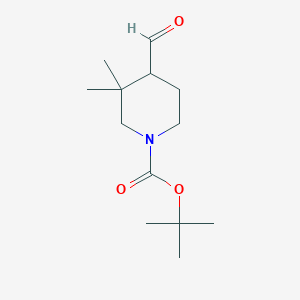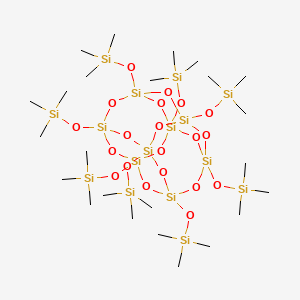![molecular formula C16H12F6 B6292238 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] CAS No. 72390-22-8](/img/structure/B6292238.png)
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] (TFMB) is an organic compound that has recently emerged as a promising synthetic molecule in the fields of medicinal chemistry and biochemistry. It is a versatile compound that can be used in a variety of ways, ranging from synthesis of other molecules to applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] is not yet fully understood. However, it is believed that its trifluoromethyl group is responsible for its biological activity. This group is believed to interact with the active site of enzymes, leading to the inhibition of their activity. Additionally, it is believed that the trifluoromethyl group can interact with the cell membrane, leading to changes in the membrane’s permeability and other effects.
Biochemical and Physiological Effects
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been found to have a variety of effects on the immune system, including the stimulation of macrophage and lymphocyte activity. It has also been found to have an effect on the cardiovascular system, including the inhibition of platelet aggregation and the promotion of vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in research. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations to its use. It has a relatively low solubility in water, making it difficult to use in solution-based experiments. Additionally, it has a relatively low melting point, making it difficult to use in experiments that require high temperatures.
Orientations Futures
There are a number of potential future directions for the use of 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]. It could be used in the synthesis of more complex molecules, such as peptides or small molecules. Additionally, it could be used in the development of new drugs or drug delivery systems. Additionally, it could be used in the development of new catalysts or catalytic systems. Additionally, it could be used in the development of new materials, such as polymers or nanomaterials. Finally, it could be used in the development of new diagnostic tools or imaging techniques.
Méthodes De Synthèse
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] can be synthesized from 1,2-dibromo-1,2-ethanediyne using a palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a palladium-halide complex, which is then treated with a base to form a palladium-alkyl complex. This complex is then reacted with trifluoromethylbenzene to form the desired product. The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100°C.
Applications De Recherche Scientifique
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] has been used in various scientific research applications. It has been used as a building block for the synthesis of other molecules, such as peptides and other small molecules. It has also been used as a catalyst for the synthesis of other molecules, such as amines and alcohols. Additionally, 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] has been used in the synthesis of drug molecules, such as antifungal and anti-inflammatory drugs.
Propriétés
IUPAC Name |
1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTUOOGNUQSLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565554 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72390-22-8 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)


![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)



amine](/img/structure/B6292221.png)



![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)